molecular formula C12H20N2 B10769299 4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline CAS No. 77518-08-2

4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline

Katalognummer: B10769299
CAS-Nummer: 77518-08-2
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: HFQMYSHATTXRTC-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline is an organic compound with the molecular formula C12H20N2 It is a derivative of aniline, featuring a 2-aminopropyl group and trimethyl substitutions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline typically involves the reaction of 3-trimethylaniline with ®-2-aminopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline
  • 4-[(2R)-2-aminopropyl]-N,N,3-trimethylbenzene
  • 4-[(2R)-2-aminopropyl]-N,N,3-trimethylphenol

Uniqueness

4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77518-08-2

Molekularformel

C12H20N2

Molekulargewicht

192.30 g/mol

IUPAC-Name

4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline

InChI

InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m1/s1

InChI-Schlüssel

HFQMYSHATTXRTC-SNVBAGLBSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@@H](C)N

Kanonische SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.